Sulfomyxin

Description

Classification and Significance within Thiopeptide Antibiotics

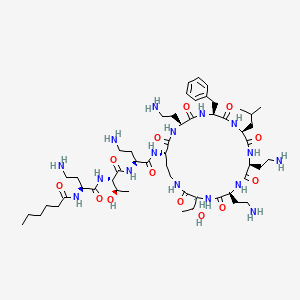

Sulfomyxin is classified as a thiopeptide antibiotic. Thiopeptides, also known as thiazolyl peptides, constitute a family of highly modified, sulfur-rich peptides of ribosomal origin. mdpi.commdpi.com These compounds are characterized by a central nitrogen-containing six-membered ring that serves as a scaffold for at least one macrocycle and a tail. mdpi.com The structures of thiopeptides often include various dehydroamino acids and azoles, such as thiazoles, oxazoles, and thiazolines. mdpi.com

Thiopeptides are broadly classified into different series (a-e) based on the oxidation state of their central heterocyclic ring. mdpi.commdpi.comresearchgate.netplos.org this compound belongs to the d series of thiopeptides, which is the most numerous subgroup and is characterized by a trisubstituted pyridine (B92270) ring. mdpi.com Structurally, this compound shares a distinctive oxazole-thiazole-pyridine domain with other closely related thiopeptides within the d series, including berninamycin and TP-1161A. mdpi.compnas.orgasm.org These compounds are embedded in a 35-membered (13-residue) peptidyl macrocycle. mdpi.compnas.org

The significance of thiopeptides, including this compound, in academic research stems from their potent in vitro activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comresearchgate.net They are known to inhibit bacterial protein synthesis, often by binding to specific regions of bacterial ribosomes or by targeting elongation factors. pnas.orgresearchgate.net The complex and diverse structures of thiopeptides also make them compelling targets for studies in biosynthesis and synthetic chemistry. mdpi.comacs.orgprinceton.edu Research into thiopeptide biosynthetic gene clusters has revealed common posttranslational modifications involved in framework formation, as well as specific enzymatic activities that lead to the diversity observed in this class of compounds. acs.orgplos.org

Historical Trajectory of this compound Discovery and Early Characterization

The historical trajectory of this compound research is linked to the broader exploration of natural products from microbial sources, particularly Streptomyces species. Sulfomycin (B1257148) (also referred to as Sulfomycin I) has been isolated from cultures of Streptomyces arginensis. acs.orgresearchgate.net Early characterization studies involved chemical degradation and limited Nuclear Magnetic Resonance (NMR) studies to assign its structure. acs.org

A compound initially isolated and characterized from S. arginensis cultures, U-102408, was later determined through comprehensive NMR and Mass Spectrometry (MS) studies to be identical to Sulfomycin. acs.org This confirmation validated the structure previously assigned to Sulfomycin. acs.org Further early research utilized isotopic labeling experiments, primarily with 13C, but also employing 14C, deuterium, or tritium, to elucidate the biosynthetic origins of the structural features of U-102408/Sulfomycin. acs.org

These early biosynthetic studies revealed notable differences in the incorporation of certain amino acids compared to other thiopeptides like nosiheptide, thiostrepton (B1681307), and berninamycin. For instance, in Sulfomycin, cysteine and serine were incorporated into unique sites without cross-labeling, suggesting that the interconversion of cysteine and serine is not a significant pathway in S. arginensis. acs.org Conversely, threonine was incorporated into sites labeled by serine, a phenomenon not observed in studies of nosiheptide, thiostrepton, or berninamycin. acs.org Glycine (B1666218) was also investigated as a precursor, and studies showed its facile interconversion to serine in S. arginensis, labeling all sites labeled by serine. acs.org These early investigations provided foundational insights into the unique biosynthetic pathway leading to Sulfomycin. acs.org

Structure

2D Structure

Properties

CAS No. |

1405-52-3 |

|---|---|

Molecular Formula |

C53H92N16O13 |

Molecular Weight |

1161.4 g/mol |

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C53H92N16O13/c1-6-7-9-14-41(72)60-33(15-21-54)48(77)69-43(31(5)71)53(82)65-36(18-24-57)45(74)64-38-20-26-59-52(81)42(30(4)70)68-49(78)37(19-25-58)62-44(73)34(16-22-55)63-50(79)39(27-29(2)3)66-51(80)40(28-32-12-10-8-11-13-32)67-46(75)35(17-23-56)61-47(38)76/h8,10-13,29-31,33-40,42-43,70-71H,6-7,9,14-28,54-58H2,1-5H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,80)(H,67,75)(H,68,78)(H,69,77)/t30-,31-,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+/m1/s1 |

InChI Key |

IBXMIMUNGWUQJT-LBLHMCFUSA-N |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O |

Canonical SMILES |

CCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |

Origin of Product |

United States |

Molecular Architecture and Structural Elucidation Studies

Comprehensive Structural Analysis of the Polyheterocyclic Core

The central feature of sulfomyxin's structure is a highly decorated pyridine (B92270) ring. This core is embedded within a 35-membered peptidyl macrocycle. semanticscholar.org The elucidation of this complex polyheterocyclic system has been a significant undertaking, relying on a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and chemical degradation studies. nih.gov One of the landmark achievements in understanding the structure of related thiopeptides was the synthesis of dimethyl sulfomycinamate, a product derived from the acidic methanolysis of sulfomycin (B1257148). nih.gov This synthetic effort was crucial in confirming the connectivity of the heterocyclic systems. nih.gov

The biosynthesis of the thiopeptide core involves a series of enzymatic modifications of a precursor peptide. nih.gov Key modifications include the formation of azolines from cysteine and serine residues, followed by dehydrogenation to form thiazoles and oxazoles, and a [4+2]-cycloaddition reaction that gives rise to the central nitrogen-containing heterocycle. nih.gov

Characterization of Thiazole (B1198619) and Oxazole (B20620) Heterocycles

Thiazole and oxazole rings are prevalent structural motifs within the this compound molecule and the broader thiopeptide family. nih.gov These five-membered heterocycles are formed from cysteine and serine/threonine residues of the precursor peptide through a process of cyclodehydration and subsequent oxidation. nih.gov

In this compound and related compounds, an oxazolyl-thiazolyl-pyridine fragment is a common structural element. semanticscholar.orgthieme-connect.com The presence and arrangement of these heterocycles contribute significantly to the conformational rigidity of the molecule, which is essential for its biological activity. nih.gov The sulfur atom in the thiazole ring, with its low-lying C–S σ* orbitals, can play a role in drug-target interactions. nih.gov The synthesis of fragments containing these linked heterocycles has been a key strategy in the total synthesis efforts of thiopeptides. thieme-connect.com

Didehydroamino Acid Moieties: Their Role in Structural Integrity

Didehydroamino acid residues, such as dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), are another hallmark of thiopeptide structures, including this compound. nih.gov These unsaturated amino acid moieties are introduced through the dehydration of serine and threonine residues in the precursor peptide. nih.gov

Structural Homology and Variations among this compound and Related Thiopeptides

This compound shares significant structural homology with other members of the thiopeptide class. These compounds are often grouped into series based on the nature of their central six-membered ring and the size of their macrocycle. researchgate.net this compound belongs to a family of thiopeptides that possess a 35-membered macrocycle containing a 13-residue peptidyl chain. semanticscholar.org

Table 1: Key Structural Features of this compound and Related Thiopeptides

| Feature | Description | Role in this compound Structure |

|---|---|---|

| Polyheterocyclic Core | A central nitrogen-containing six-membered ring (e.g., pyridine). | Serves as the scaffold for the macrocycle and side chain. |

| Macrocycle | A large peptidyl ring, 35-membered in the case of this compound. | Encloses the central core and contributes to conformational rigidity. semanticscholar.org |

| Thiazole Heterocycles | Five-membered sulfur- and nitrogen-containing aromatic rings. | Formed from cysteine residues; contribute to structural rigidity and potential target interactions. nih.govnih.gov |

| Oxazole Heterocycles | Five-membered oxygen- and nitrogen-containing aromatic rings. | Formed from serine/threonine residues; contribute to the overall molecular architecture. nih.gov |

| Didehydroamino Acids | Unsaturated amino acid residues like dehydroalanine. | Introduce conformational constraints and are important for structural integrity. nih.gov |

Biosynthetic Pathways and Synthetic Methodologies

Elucidation of Ribosomal Biosynthesis and Post-Translational Modification (RiPP) Mechanisms

Sulfomycin (B1257148) belongs to the RiPPs, a large group of natural products synthesized on ribosomes and subsequently modified by dedicated enzymes. nih.govmit.edursc.orgresearchgate.net The biosynthesis of RiPPs typically involves a precursor peptide containing a core region that undergoes post-translational modifications (PTMs), often guided by a leader and/or follower peptide. nih.govrsc.org

Enzymatic Cascade for Heterocycle Formation (e.g., YcaO-domain proteins)

The formation of the characteristic azole heterocycles in sulfomycin is facilitated by a two-stage enzymatic process involving distinct YcaO proteins and a dehydrogenase complex. acs.orgnih.gov YcaO enzymes are known to catalyze ATP-dependent formation of azoline heterocycles, among other modifications. researchgate.netrsc.orgacs.org

In the first stage of sulfomycin biosynthesis, a typical cyclodehydratase complex, composed of a didomain E1-YcaO protein (SulC) and an F-protein partner (SulB), catalyzes the heterocyclization of distant residues L-Cys2 and L-Thr9 in the precursor peptide to form thiazoline (B8809763) and methyloxazoline, respectively. acs.orgnih.govmit.edu These azolines are then oxidized to their corresponding azoles by a heterotrimeric dehydrogenase complex (SulEFG). acs.orgnih.govmit.edu

The second stage involves the association of the dehydrogenase complex with a discrete YcaO protein (SulD) to form an atypical four-component azole synthase complex. acs.orgnih.gov This complex is responsible for sequentially converting residues L-Cys7, L-Thr5, and L-Ser12 to azoles. acs.orgnih.gov An E1-like partner protein plays a critical role throughout both stages, mediating specific protein-protein interactions necessary for the formation of the active dehydrogenase heterotrimer and the engagement of discrete YcaO activity. acs.orgnih.gov

Isotopic Labeling Investigations of Precursor Incorporation

Isotopic labeling experiments have been instrumental in elucidating the biosynthetic origins of the structural features of sulfomycin (also referred to as U-102408). acs.org Studies using primarily carbon-13 (¹³C), as well as carbon-14 (B1195169) (¹⁴C), deuterium, or tritium, have revealed how different amino acid precursors are incorporated into the molecule. acs.org

Notably, isotopic labeling demonstrated that the 4-hydroxy-2-amino-2-pentenoic acid moiety in sulfomycin originates from threonine and a one-carbon unit derived from the two-position of glycine (B1666218) or the S-methyl of methionine. acs.org

Comparisons with other thiopeptides like nosiheptide, thiostrepton (B1681307), and berninamycin have shown differences in precursor incorporation. acs.org For sulfomycin, cysteine and serine are incorporated into unique sites, indicating that the interconversion of cysteine and serine is not an active pathway in S. arginensis, the producing organism studied. acs.org The addition of cysteine was found to be necessary for achieving higher antibiotic titers in defined media. acs.org Unlike other studied thiopeptides, threonine was incorporated into sites labeled by serine, although serine did not incorporate into sites labeled by threonine in sulfomycin. acs.org Glycine was also investigated as a precursor, and its facile interconversion to serine in S. arginensis resulted in glycine labeling all sites labeled by serine. acs.org This suggests glycine as a potential precursor for other thiopepeptides as well, a possibility not previously investigated. acs.org

Data from isotopic labeling studies can be summarized as follows:

| Precursor Amino Acid | Incorporation Sites in Sulfomycin | Notes |

| Cysteine | Unique sites | No cross-labeling with serine; essential for higher titers. acs.org |

| Serine | Unique sites | No cross-labeling with cysteine. acs.org |

| Threonine | Sites labeled by serine | Serine did not label sites labeled by threonine. acs.org |

| Glycine | All sites labeled by serine | Facile interconversion to serine in S. arginensis. acs.org |

| Glycine (C2) / Methionine (S-methyl) | One-carbon unit in 4-hydroxy-2-amino-2-pentenoic acid moiety | Contributes to a specific structural feature. acs.org |

Genetic and Biochemical Studies of Biosynthetic Gene Clusters

The elucidation of the sulfomycin biosynthetic pathway began with the cloning of its biosynthetic gene cluster (BGC) from Streptomyces viridochromogene. acs.orgnih.gov BGCs are tightly linked sets of genes responsible for the production of secondary metabolites. frontiersin.orgwikipedia.org Genome mining has become an integral part of natural product discovery, allowing for the identification of BGCs that may produce novel compounds. frontiersin.orgwikipedia.org

The sulfomycin BGC encodes the precursor peptide and the enzymes required for its post-translational modification, including the two YcaO-domain containing proteins, SulC and SulD, and the components of the dehydrogenase complex, SulEFG. nih.govmit.edu Biochemical studies, such as heterologous expression, have been crucial in assigning functions to these genes and understanding the enzymatic steps involved in heterocycle formation. nih.govmit.edu

The study of the sulfomycin BGC exemplifies how analyzing the genetic composition and functionally characterizing the encoded proteins can dissect complex RiPP biosynthetic pathways. acs.orgnih.govfrontiersin.org This knowledge is vital for engineering biosynthetic machinery and discovering new thiopeptides through genome mining and synthetic biology approaches. acs.orgnih.govmit.edu

Advanced Chemical Synthesis of Sulfomyxin Analogs and Core Structures

While the focus has been on the biosynthesis of sulfomycin, chemical synthesis plays a vital role in generating analogs and core structures for research and potential development. vanderbilt.edu The complex polyheterocyclic framework of sulfomycin presents significant challenges for total chemical synthesis.

Strategies for Polyheterocyclic Framework Construction

Constructing the polyheterocyclic framework of molecules like sulfomycin requires advanced synthetic strategies. These strategies often involve the formation of multiple rings and the introduction of various heteroatoms (nitrogen, oxygen, sulfur) in a controlled manner. Research in polyheterocyclic synthesis explores various methodologies to achieve structural complexity efficiently. nih.govmdpi.comnsf.gov

Approaches to constructing complex polyheterocycles can involve cascade reactions, multicomponent reactions, and cycloadditions. mdpi.comnsf.gov For instance, studies on the synthesis of other polyheterocyclic systems have utilized strategies like Ugi-Zhu reactions combined with cascade processes and click chemistry to build complex fused ring systems. mdpi.com Excited State Intramolecular Proton Transfer (ESIPT)-assisted synthesis has also been explored as a powerful tool for rapidly accessing complex polyheterocycles, including those containing fused cyclic sulfonamide moieties. nih.govnsf.gov While these examples may not directly detail sulfomycin synthesis, they illustrate the types of advanced methodologies employed in constructing similar complex molecular architectures.

Metal-Catalyzed Coupling Reactions in Synthetic Routes

Metal-catalyzed coupling reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, and they are relevant to the potential synthesis of complex molecules like sulfomycin and its analogs. nih.govsioc-journal.cn These reactions often allow for the efficient and selective formation of bonds under relatively mild conditions.

While specific details on the application of metal-catalyzed coupling reactions in the synthesis of sulfomycin were not extensively found in the provided context, the broader field of organic synthesis utilizes various metal-catalyzed cross-coupling reactions for constructing complex molecular frameworks. Examples include palladium-catalyzed reactions, nickel-catalyzed reactions, and others, which are employed in the formation of diverse organic compounds, including those with challenging bond formations. nih.govsioc-journal.cnresearchgate.netresearchgate.netsioc-journal.cn The use of sulfoxides as electrophilic substrates in metal-catalyzed cross-coupling reactions via C-S bond cleavage is an emerging area, although it remains relatively rare compared to the use of aryl sulfides or sulfones. nih.govresearchgate.net These methodologies could potentially be explored for the synthesis of sulfur-containing moieties within the sulfomycin structure or its analogs.

The development of efficient and reusable catalytic systems for metal-catalyzed coupling reactions is an ongoing area of research, aiming to overcome drawbacks such as the high cost of transition metals and product contamination. sioc-journal.cn

Combinatorial Biosynthesis and Pathway Engineering for Structural Diversification

The biosynthesis of polymyxins is carried out by large, modular NRPS enzymes encoded by gene clusters, such as the pmx gene cluster in Paenibacillus polymyxa. jmb.or.krsecondarymetabolites.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These NRPS systems function as assembly lines, with individual modules responsible for the selection, activation, and condensation of specific amino acids, as well as the incorporation of the fatty acid starter unit and cyclization of the peptide chain. google.comresearchgate.netjmb.or.kr The inherent modularity of NRPS enzymes makes them attractive targets for engineering to generate structural variants of natural products.

Combinatorial biosynthesis and pathway engineering approaches aim to manipulate these biosynthetic systems to produce novel or modified peptides. This can involve altering the substrate specificity of NRPS domains, swapping modules, or introducing genes for modifying enzymes. researchgate.netresearchgate.netresearchgate.net

Rational Design for Novel Analog Generation

Rational design strategies for generating novel polymyxin (B74138) analogs are often guided by structure-activity relationship (SAR) studies. acs.orgnih.govacs.orgresearchgate.net By understanding how specific structural features of the polymyxin molecule relate to its biological activity and toxicity, researchers can design targeted modifications to improve properties. acs.orgnih.govacs.orgresearchgate.net

Modifications have been explored at various positions, including the N-terminal fatty acyl chain, the exocyclic peptide portion, and residues within the cyclic peptide ring. acs.orgacs.orgnih.gov For instance, studies have investigated the effect of altering the length and structure of the fatty acyl group or substituting amino acids at specific positions (e.g., P1, P3, P6, P7) to modulate activity, spectrum, and toxicity. acs.orgnih.govacs.orgnih.gov Rational design efforts have led to the development of novel polymyxin candidates with altered properties, such as SPR206 and QPX9003, which feature modifications in the exocyclic moiety and N-terminal acyl group. acs.orgnih.gov

Reprogramming Biosynthetic Machinery for New-to-Nature Peptides

Reprogramming the NRPS machinery involved in polymyxin biosynthesis offers a route to producing new-to-nature peptide structures. This typically involves genetic manipulation of the pmx gene cluster or the expression host. jmb.or.krresearchgate.netnih.govnih.gov

A key strategy is the engineering of adenylation (A) domains within the NRPS, as these domains are responsible for recognizing and activating specific amino acid substrates. google.comresearchgate.netjmb.or.krresearchgate.netnih.gov By swapping A domains with different specificities, or by introducing mutations that alter substrate recognition, researchers can change the sequence of amino acids incorporated into the peptide chain. jmb.or.krresearchgate.netnih.gov For example, engineered Bacillus subtilis strains expressing modified polymyxin synthetases have been successfully used to produce polymyxins B and E, demonstrating the feasibility of altering the product profile through A-domain substitution. jmb.or.krresearchgate.netnih.gov

Combinatorial metabolic engineering approaches in surrogate hosts like Bacillus subtilis have also been employed to enhance the production of specific polymyxin variants and to generate hybrid peptides by incorporating domains from other NRPS systems. nih.gov Such efforts can lead to improved yields and the creation of novel lipopeptide structures with potentially altered biological activities. nih.gov

The following table summarizes findings from a study on combinatorial metabolic engineering of Bacillus subtilis for polymyxin B production:

| Strain | Polymyxin B Titer (mg/L) | Polymyxin B1 Ratio (%) | Notes |

| Recombinant B. subtilis (Heterologous expression) | Initial Yield | 57.5 | Baseline production in the surrogate host. nih.gov |

| Engineered B. subtilis (Promoter replacement) | 329.7 | Not specified | Enhanced production by replacing native pmx promoters. nih.gov |

| Engineered B. subtilis (Improved fatty acid synthesis) | 616.1 | Not specified | Further enhancement by improving precursor supply. nih.gov |

| Engineered B. subtilis (Anikasin-derived domain) | Not specified | 62.2 | Increased B1 ratio by incorporating a foreign NRPS domain. nih.gov |

| Engineered B. subtilis (Optimized fermentation) | 962.1 | Not specified | Highest titer achieved with medium and process optimization. nih.gov |

This research highlights the potential of manipulating biosynthetic pathways to improve the production of natural polymyxins and generate structural diversity. nih.gov

Molecular Mechanisms of Action and Target Identification

Ribosomal Inhibition as a Fundamental Mode of Action

Thiopeptide antibiotics, including sulfomycin (B1257148), are well-established inhibitors of ribosomal protein synthesis mdpi.com. Their antibacterial function stems from interfering with the intricate process by which ribosomes translate genetic information into proteins. The specific mechanisms of action within the ribosome can vary depending on the macrocycle size of the thiopeptide mdpi.com. Sulfomycin belongs to the group of 35-membered macrocyclic thiopeptides frontiersin.org.

Molecular Interactions with Ribosomal Components (e.g., L11 Protein, 23S rRNA)

Sulfomyxin and other thiopeptides with 35-membered macrocycles are known to target the GTPase-associated region (GAR) of the bacterial ribosome frontiersin.orgacs.org. This region is a critical functional center within the large ribosomal subunit (50S) and is composed of ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA) ebi.ac.uknih.gov.

Ribosomal protein uL11 (also known as L11) is a key component of the L7/L12 stalk on the 50S ribosomal subunit and plays a significant role in the binding of initiation factors, elongation factors, and release factors during protein synthesis ebi.ac.uk. The C-terminal domain (CTD) of uL11 is essential for binding to the 23S rRNA, while the N-terminal domain (NTD) contains the binding site for antibiotics like thiostrepton (B1681307) and micrococcin (B1169942), which are also thiopeptides ebi.ac.uk. The binding of L11 to the 23S rRNA stabilizes the rRNA tertiary structure in this region nih.gov.

The 23S rRNA region involved in L11 binding and thiopeptide interaction encompasses nucleotides approximately between 1054 and 1107 in Escherichia coli nih.gov. This region forms a tightly folded tertiary structure whose stability is dependent on magnesium ions nih.gov. Thiopeptide antibiotics bind to this same region of the 23S rRNA, likely in a pocket formed by hairpin loops, and also contribute to stabilizing the tertiary structure of the rRNA fragment nih.gov. Studies have shown that single-site mutations in the 23S rRNA binding site region can directly affect the affinity of thiopeptides acs.org. For instance, the base A1067 has been identified as contributing strongly to the binding environment acs.org.

The interaction between L11 and the 23S rRNA is cooperative, and mutations in the 23S rRNA region can prevent direct binding of L11 in vitro nih.gov. These mutations are often located in a short irregular stem and a hairpin loop where the protein likely makes nucleotide contacts nih.gov.

Disruption of Ribosomal Protein Synthesis and Translocation

The binding of thiopeptides, including sulfomycin, to the GTPase-associated region of the ribosome/L11 protein complex effectively blocks the binding site for elongation factor G (EF-G) mdpi.com. EF-G is crucial for the translocation step of protein synthesis, where the ribosome moves along the mRNA, and the tRNA-peptide complex shifts from the A site to the P site libretexts.orgnih.gov. By preventing EF-G binding, sulfomycin inhibits this translocation process mdpi.com.

Inhibition of translocation disrupts the movement of the growing peptide chain and its associated tRNA within the ribosome, thereby halting the elongation stage of protein synthesis libretexts.orgbiomol.commicrobenotes.com. This interference with the fundamental machinery of protein synthesis is the basis of sulfomycin's antibacterial activity mdpi.com.

Enzyme Inhibition Profiling Relevant to this compound's Activity

While the primary mechanism of action for sulfomycin as a thiopeptide is ribosomal inhibition, some sources mention "sulfomycin" in contexts related to sulfonamide antibiotics, which have a distinct enzyme target. It is important to differentiate between sulfomycin (a thiopeptide) and sulfonamides. Sulfonamides are a class of drugs that inhibit dihydropteroate (B1496061) synthase (DHPS) nih.govwikipedia.org.

Dihydropteroate Synthase (DHPS) Inhibition: Relevance to the Sulfonamide Class

Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS) nih.govwikipedia.orgballyabio.com. DHPS is a critical enzyme in the folate synthesis pathway in bacteria and some primitive eukaryotes nih.govwikipedia.org. It catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to produce 7,8-dihydropteroate, a precursor to folate nih.gov. Folate is essential for the synthesis of nucleic acids, and its depletion inhibits bacterial cell division wikipedia.org.

Sulfonamides are structural analogues of PABA and compete for the same binding site on the DHPS enzyme nih.gov. This competitive inhibition prevents the synthesis of folate, leading to a bacteriostatic effect wikipedia.org. While the term "sulfomycin" appears in some contexts that might be confused with sulfonamides, the established mechanism of action for sulfomycin as a thiopeptide is ribosomal inhibition, not DHPS inhibition mdpi.com.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity wikipedia.orggardp.orgcollaborativedrug.com. For thiopeptide antibiotics like sulfomycin, SAR studies aim to elucidate which parts of the complex molecular structure are crucial for ribosomal binding and inhibition acs.orgnih.govresearchgate.netrsc.orgmicrobiologyresearch.orgnih.govresearchgate.net.

Sulfomycin is a highly modified peptide containing multiple thiazole (B1198619) and potentially oxazole (B20620) rings, as well as a central nitrogen-containing six-membered ring mdpi.comrsc.orgresearchgate.net. These structural features are characteristic of the thiopeptide class mdpi.com. The biosynthesis of thiopeptides involves extensive post-translational modifications of a ribosomally synthesized precursor peptide frontiersin.orgresearchgate.netrsc.org.

SAR studies on thiopeptides have investigated the importance of the macrocyclic structure, the tail region, and the various heterocyclic rings for ribosomal binding and antibacterial activity mdpi.comrsc.org. For instance, the size of the macrocycle influences the specific ribosomal binding site and mechanism mdpi.com. Modifications or mutations in the ribosomal components that interact with the thiopeptide, such as specific residues in L11 or nucleotides in 23S rRNA, have been shown to affect binding affinity and confer resistance acs.org. Quantitative equilibrium binding data from such studies can identify key interaction points acs.org.

Data Tables:

| Ribosomal Component | Interaction Region/Residues | Effect of Interaction | Relevant Snippets |

| 23S rRNA | Nucleotides 1054-1107 (E. coli), hairpin loops, A1067 | Binding site, stabilization of tertiary structure, mutations affect binding | acs.orgnih.govnih.gov |

| Ribosomal Protein L11 | N-terminal domain, P25 (for some thiopeptides) | Binding site, part of GTPase-associated region, mutations affect binding/resistance | acs.orgebi.ac.uk |

| EF-G | Binding site on ribosome | Blocked by thiopeptide binding | mdpi.com |

Correlation of Structural Modifications with Biological Activity

Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. wikipedia.orggardp.org For thiopeptide antibiotics, structural features such as the presence of thiazole and oxazole rings, dehydroamino acids, and the central heterocyclic ring are crucial for their activity. mdpi.com Modifications to these structural elements can significantly impact the compound's potency and target interaction.

Research on related thiopeptides, such as thiocillin (B1238668), has shown that alterations to the trithiazolylpyridine core or modifications that reduce the conformational rigidity of the macrocyclic loop can lead to a loss of antibiotic activity. acs.org For instance, specific amino acid substitutions in the precursor peptide that affect the formation of the pyridine (B92270) core can result in the absence of mature, active scaffolds. acs.org This highlights the importance of the core structure and macrocycle integrity for maintaining biological function.

Promoinducin, a thiopeptide structurally similar to sulfomycin I, differs primarily in its C-terminal side chain. tandfonline.com Promoinducin contains a C-terminal carboxylic acid with four dehydroalanine (B155165) residues, whereas sulfomycin I has a C-terminal amide with three dehydroalanine residues. tandfonline.com Studies on promoinducin suggest that the dehydroalanine side chain is essential for its promoter-inducing activity, indicating that even seemingly minor structural differences in the tail region can influence biological effects. tandfonline.com Further detailed structure-activity relationship studies on this compound itself are needed to fully elucidate how specific structural modifications correlate with its biological activity.

Conformational Analysis and Ligand-Target Binding Dynamics

The biological activity of a molecule is intimately linked to its conformation and how it interacts with its biological target. nih.govelifesciences.org Conformational analysis explores the various spatial arrangements a molecule can adopt, while ligand-target binding dynamics examine the process of molecular recognition and the associated changes in both the ligand and the target. nih.govelifesciences.orguni-muenchen.de

For thiopeptide antibiotics, the rigid nature imposed by their multiple heterocyclic rings and macrocyclic structure plays a significant role in their interaction with ribosomal targets. acs.orgnih.gov The tight conformational rigidity is often essential for efficient binding and subsequent biological activity. acs.orgnih.gov Studies on thiocillin variants have demonstrated that even the loss of a single heterocycle can severely disrupt the natural product's conformational rigidity, potentially explaining the observed loss of activity in such mutants. acs.org

Understanding the precise conformational preferences of this compound and how these conformations change upon binding to its ribosomal target is crucial for a complete understanding of its mechanism of action. The rigid structural elements within this compound likely pre-organize the molecule into a conformation favorable for target recognition, while flexibility in certain parts of the molecule may allow for induced-fit interactions upon binding.

Mechanisms of Microbial Resistance and Counter Strategies in Research

Intrinsic and Acquired Resistance Mechanisms against Thiopeptide Antibiotics

Thiopeptide antibiotics represent a class of highly modified peptides that primarily exert their antibacterial effect by inhibiting protein synthesis, often by targeting the bacterial ribosome. Resistance to these compounds can arise through several mechanisms.

Target-Site Mutations and Modifications

A primary mechanism of resistance to thiopeptide antibiotics involves alterations to their ribosomal target site. Thiopeptides like thiostrepton (B1681307), nosiheptide, and micrococcin (B1169942) bind to a cleft between ribosomal protein L11 (uL11) and helices H43 and H44 of the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit. mdpi.comacs.orgnih.govresearchgate.netnih.govfrontiersin.org This binding site is also known as the GTPase-associated center (GAC) and overlaps with the binding site of elongation factor G (EF-G), which is essential for translocation during protein synthesis. mdpi.comnih.gov

Mutations in the genes encoding ribosomal protein L11 (rplK) or the 23S rRNA can lead to reduced thiopeptide binding and confer resistance. acs.orgresearchgate.netfrontiersin.orgacs.orgasm.orgresearchgate.net For instance, single-site mutations in the 23S rRNA binding site region have been shown to directly affect thiopeptide affinity, with the A1067 base contributing significantly to the binding environment. researchgate.netfrontiersin.orgacs.org Mutations in specific proline residues within the N-terminal domain of uL11 can also reduce thiopeptide binding. researchgate.netfrontiersin.org In the case of the monocyclic thiopeptides micrococcin and promothiocin B, the P25 residue on ribosomal protein L11 is essential for binding, and mutations at this residue in producer organisms confer self-resistance. acs.org While mutations in L11 can confer resistance, studies suggest that for bicyclic thiopeptides like thiostrepton and nosiheptide, L11 mutations might allow the ribosome to bypass the protein synthesis blockade rather than directly preventing binding. acs.org

Another form of target-site modification is enzymatic methylation of the 23S rRNA. psu.edu For example, the thiostrepton-producing bacterium Streptomyces azureus employs a self-resistance mechanism involving specific methylation of the 23S rRNA at the A1067 2'-hydroxyl group, which blocks antibiotic binding to the ribosome. acs.orgresearchgate.netfrontiersin.orgpsu.edu This methylation is catalyzed by specific methyltransferases. acs.org

Some thiopeptides, such as GE2270A, target elongation factor Tu (EF-Tu) instead of the ribosome. psu.edu In these cases, mutations in the EF-Tu amino acid sequence can confer resistance by interfering with the binding of the thiopeptide to EF-Tu or the conformational changes required for its function. psu.edu

Efflux Pump Systems and Permeability Barriers

While less extensively documented for all thiopeptides compared to other antibiotic classes, efflux pump systems and permeability barriers can contribute to resistance. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration below therapeutic levels. Changes in cell wall or membrane permeability can also limit the access of thiopeptides to their intracellular targets. Some studies on thiopeptide-producing bacteria have identified genes potentially involved in thiopeptide efflux and self-resistance, including those similar to ABC transporters and macrolide-efflux proteins. psu.edu

Enzymatic Inactivation Mechanisms (e.g., covalent binding by TipA regulators)

Enzymatic inactivation represents another mechanism of resistance. The bacterial transcriptional regulator TipA, found in various bacteria, constitutes a minimal autoregulated multidrug resistance system against numerous thiopeptide antibiotics. pnas.orgnih.govembopress.orgrcsb.orgpdbj.org TipA recognizes a variety of thiopeptides, including thiostrepton, nosiheptide, and promothiocin A, and confers resistance by up-regulating the expression of the tipA gene and potentially other multidrug resistance systems. pnas.org

The C-terminal drug-binding domain of TipA, TipAS, recognizes thiopeptides. pnas.org Drug binding to TipAS can induce a conformational change, transitioning the protein from a partially unfolded to a more structured state. pnas.orgrcsb.orgpdbj.org This binding can involve a covalent bond, which effectively neutralizes the antibiotic by sequestering it. pnas.org The specific recognition of a four-ring motif present in TipA-inducing antibiotics, which is also crucial for their ribosomal binding, underlies this resistance mechanism. pnas.orgrcsb.orgpdbj.org Overexpression of TipAS can lead to the sequestration of a significant amount of antibiotic in the cytosol, contributing to resistance. embopress.org

Molecular Basis of Resistance to Sulfonamide-Class Agents

Sulfonamides are synthetic antimicrobial agents that inhibit bacterial growth by targeting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway. capes.gov.brbiorxiv.orgasm.orgrupahealth.combiorxiv.orgnih.govnih.govfrontiersin.orgspringernature.comrcsb.orgresearchgate.netresearchgate.net Sulfonamides act as structural analogues of para-aminobenzoic acid (pABA), a natural substrate for DHPS, and competitively inhibit the enzyme. capes.gov.brbiorxiv.orgasm.orgrupahealth.combiorxiv.orgnih.govnih.govfrontiersin.orgspringernature.comrcsb.orgresearchgate.net Resistance to sulfonamides is widespread and primarily mediated by mutations in the chromosomal folP gene, which encodes DHPS, or by the acquisition of alternative sul genes. capes.gov.brbiorxiv.orgasm.orgrupahealth.combiorxiv.orgnih.govnih.govfrontiersin.orgspringernature.comrcsb.orgresearchgate.net

Acquisition of Alternate DHPS Genes (sul genes)

The most common mechanism of high-level sulfonamide resistance is the acquisition of foreign sul genes (sul1, sul2, sul3, and sul4) through horizontal gene transfer, often located on mobile genetic elements like plasmids and integrons. capes.gov.brbiorxiv.orgasm.orgrupahealth.combiorxiv.orgfrontiersin.orgspringernature.comrcsb.orgresearchgate.netfrontiersin.orgnih.gov These sul genes encode for alternative DHPS enzymes (Sul1, Sul2, Sul3, and Sul4) that are significantly less sensitive to sulfonamides than the native bacterial DHPS. capes.gov.brbiorxiv.orgasm.orgrupahealth.combiorxiv.orgnih.govnih.govfrontiersin.orgspringernature.comrcsb.orgresearchgate.netnih.gov

The Sul enzymes are divergent in sequence from the chromosomal DHPS, typically sharing only about 30% identity. springernature.com Despite this divergence, they retain the ability to catalyze the condensation of 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate with pABA to form 7,8-dihydropteroate, thus maintaining the essential folate synthesis pathway in the presence of sulfonamides. capes.gov.brbiorxiv.orgbiorxiv.orgnih.govresearchgate.netproteopedia.org The acquisition of sul genes allows bacteria to bypass the sulfonamide-mediated inhibition of their native DHPS. biorxiv.orgbiorxiv.org

Data on the prevalence of different sul genes show variations depending on the bacterial species and source. For instance, a study on sulfonamide-resistant Salmonella enterica isolates in Portugal found sul1 to be the most frequent, followed by sul2 and sul3. nih.gov In marine bacterial isolates resistant to sulfamethoxazole, sul4 was reported as the most abundant. frontiersin.org

Table 1: Common Sulfonamide Resistance Genes

| Gene | Typical Location | Association |

| sul1 | Often on class 1 integrons | Frequently found with other resistance genes asm.orgnih.gov |

| sul2 | Usually on small nonconjugative or large transmissible plasmids asm.orgnih.gov | Can be widespread among clinical isolates nih.gov |

| sul3 | Plasmid-borne nih.gov | Identified in various sources and serotypes nih.gov |

| sul4 | Can be found in marine bacteria without known mobile genetic elements frontiersin.org | Dominant in some environmental isolates frontiersin.org |

Conformational Dynamics of Resistant Enzymes

Resistance to sulfonamides mediated by both mutations in chromosomal DHPS and the acquisition of sul genes involves alterations in the enzyme's active site, affecting its interaction with sulfonamides. capes.gov.brbiorxiv.orgrupahealth.combiorxiv.orgnih.govrcsb.orgresearchgate.netresearchgate.net

Mutations in the chromosomal folP gene can lead to amino acid substitutions in the DHPS enzyme that alter its active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind pABA. rupahealth.comnih.govfrontiersin.org These mutations can increase the Michaelis constant (KM) for sulfonamides, conferring resistance. biorxiv.orgrupahealth.com Structural analyses have mapped resistance-conferring mutations to specific loops (loops 1 and 2) lining the pABA/sulfonamide binding site in DHPS. biorxiv.orgproteopedia.org

In the case of Sul enzymes encoded by acquired sul genes, crystal structures have revealed a substantial reorganization of their pABA-interaction region compared to chromosomal DHPS. capes.gov.brnih.govrcsb.orgresearchgate.net A key molecular determinant in Sul-mediated resistance is the presence of a Phe-Gly sequence insertion in the active site. capes.gov.brbiorxiv.orgnih.govrcsb.orgresearchgate.netresearchgate.net This insertion enables Sul enzymes to discriminate against sulfonamides while retaining pABA binding, leading to a significantly lower binding affinity for sulfonamides (e.g., over 1000-fold loss in binding affinity). biorxiv.orgnih.govspringernature.comrcsb.org

Furthermore, studies have shown that Sul enzymes possess increased active site conformational dynamics relative to chromosomal DHPS. capes.gov.brbiorxiv.orgnih.govrcsb.orgresearchgate.netresearchgate.net This increased flexibility can contribute to the differential binding of pABA and sulfonamides, facilitating substrate discrimination and conferring broad resistance to sulfonamides. capes.gov.brbiorxiv.orgnih.govrcsb.orgresearchgate.netresearchgate.net Molecular dynamics simulations have provided insights into these conformational changes in resistant DHPS variants, showing altered behavior of sulfonamides within the binding site compared to wild-type enzymes. proteopedia.orgmdpi.com

Research Strategies for Mitigating Antibiotic Resistance

Research strategies to combat antibiotic resistance are diverse and include the discovery of novel antibiotics, improving the efficacy of existing ones, and developing alternatives nih.gov. For antibiotics like Sulfomyxin, which belongs to the thiopeptide class, strategies specifically address mechanisms of resistance that bacteria employ, such as enzymatic inactivation, reduced permeability, target modification, and efflux pumps uni.lunih.gov.

Design of this compound Analogs with Improved Resistance Evasion

A key research strategy involves the modification of existing antibiotic structures to overcome established resistance mechanisms nih.govfda.gov. For thiopeptide antibiotics, including the approaches relevant to this compound, this involves designing and synthesizing analogs with altered chemical structures jkchemical.comfda.gov. The goal of these modifications is to create compounds that can evade bacterial resistance strategies, such as by altering their binding sites to avoid target modification, becoming less susceptible to enzymatic degradation, or reducing recognition by bacterial efflux pumps nih.govnih.gov.

Studies on other thiopeptides, such as GE37468 A and nosiheptide, provide insights into how structural changes can impact activity and interaction with bacterial ribosomal targets, which are the site of action for thiopeptides fda.gov. For instance, research has explored the effect of substituting specific amino acid residues in the structure of other thiopeptides, revealing the importance of certain positions for antibacterial activity and interaction with the ribosome fda.gov. Applying these principles to this compound, researchers can synthesize various analogs with targeted modifications to different parts of its complex structure. These analogs are then evaluated for their antibacterial potency against resistant bacterial strains and their ability to circumvent known resistance mechanisms. The detailed research involves understanding the molecular basis of resistance to the parent compound and rationally designing modifications predicted to overcome these barriers nih.gov.

Investigating Synergy with Resistance Modulators

Another important research avenue is the investigation of synergistic combinations of antibiotics with resistance modulators nih.gov. This approach involves co-administering the antibiotic with a compound that inhibits a specific resistance mechanism in bacteria, thereby restoring or enhancing the antibiotic's effectiveness nih.gov. Resistance modulators can target various bacterial defense systems, including efflux pumps, which actively transport antibiotics out of the bacterial cell, or enzymes that inactivate the antibiotic molecule nih.gov.

Advanced Analytical and Biophysical Methodologies in Sulfomyxin Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques play a vital role in determining the intricate structure of Sulfomyxin. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as ¹H and ¹³C NMR spectroscopy have been employed in the structural determination of compounds identified as sulfomycin (B1257148) cardiff.ac.uk. These methods yield spectra containing unique signals corresponding to different nuclei in the molecule, allowing researchers to piece together the molecular structure based on chemical shifts, coupling patterns, and signal intensities.

Mass spectrometry, on the other hand, provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition, as well as for gaining insights into substructures through fragmentation patterns. High-resolution mass spectrometry techniques, such as HR-FAB-MS, have been utilized in the structural analysis of sulfomycin I, a modified peptide antibiotic cardiff.ac.uk. The combination of accurate mass measurements and fragmentation data helps confirm proposed structures and identify structural variations or impurities. PubChem entries for compounds named Sulfomycin or this compound also list computed properties including molecular weight and monoisotopic mass, derived from their chemical structures nih.govuni.lu.

While NMR is quantitative and does not always require extensive sample preparation, its sensitivity can be a limitation compared to MS uba.arnih.gov. MS offers high sensitivity and selectivity and can be coupled with separation techniques like liquid chromatography for analyzing complex mixtures uba.arnih.gov. The complementary nature of NMR and MS makes their combined use a powerful approach for definitive structural characterization of complex molecules like this compound.

Chromatographic and Extraction Techniques for Isolation and Purity Assessment

Chromatographic and extraction techniques are fundamental for isolating this compound from complex matrices and assessing its purity. These methods enable the separation of the target compound from impurities and other co-existing substances.

Extraction techniques are the initial step in isolating this compound from its source material. Enhanced solvent extraction (ESE) has been demonstrated as a method for isolating a sulfomycin component from complex matrices like animal feed nih.govresearchgate.net. Supercritical fluid extraction (SFE) has also been shown to be effective for extracting alexomycin, which contains a sulfomycin component, from feed samples, sometimes offering advantages in terms of speed compared to ESE nih.gov. Sample preparation methods like solid-phase extraction (SPE) are also widely used for selective isolation and pre-concentration of analytes and for simplifying complex sample matrices before chromatographic analysis mdpi.com.

Chromatographic techniques are then used for further purification and to assess the purity of the isolated compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for determining drug content, identifying impurities, and assessing purity purdue.eduresearchgate.net. Analytical HPLC methods are used to obtain qualitative and quantitative information about a sample, often employing small sample sizes rotachrom.com. Preparative chromatography, conversely, is used to isolate larger quantities of a specific compound rotachrom.com.

For sulfomethylated polymyxins, electrophoresis has revealed that these derivatives are composite, consisting of components corresponding to varying degrees of sulfomethylation (mono- to penta-sulfomethyl derivatives) nih.goveuropa.eu. This highlights the importance of separation techniques in characterizing the heterogeneity of such compounds.

Purity assessment using chromatography often involves detectors like UV absorbance detectors or more advanced detectors like charged aerosol detectors (CAD), which can provide a nearly uniform response for analytes regardless of their structure, making them advantageous for assessing the purity of complex mixtures containing compounds with varying or absent UV chromophores nih.gov. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a more definitive assessment of purity by detecting coelution based on mass differences sepscience.com.

Achieving high purity is crucial, especially for compounds intended for research or other sensitive applications. The effectiveness of chromatographic separation is measured by its resolving power, which is the ability to separate different components of a mixture rotachrom.com.

Computational Approaches for Structural Prediction and Molecular Dynamics

Computational approaches, including structural prediction and molecular dynamics simulations, provide valuable theoretical insights into the structure, dynamics, and behavior of this compound at the atomic level.

Computational methods can be used to generate 3D structures of molecules naturalproducts.net. This is particularly useful for complex molecules where experimental structure determination might be challenging.

Molecular dynamics (MD) simulations are computational tools that simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational dynamics of molecules, predict their structures, and investigate interactions, such as binding to other molecules biorxiv.orgnih.govnih.govrsc.org. MD simulations can act as a "computational microscope," offering atomic-resolution details of biomolecular behavior biorxiv.orgnih.gov.

MD simulations are increasingly used in studying biomolecular systems and can predict structures of peptides and other foldamers with accuracy comparable to experiments in some cases nih.gov. They can also be applied to predict druggable binding sites by considering protein flexibility nih.gov.

Computational approaches complement experimental techniques by providing a theoretical framework for understanding the structural and dynamic properties of this compound, aiding in the interpretation of experimental data and guiding further research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID(s) |

| This compound | 3083710 |

| Sulfomycin | 16181952, 90479578 |

| Alexomycin | Not found in search results |

| Polymyxin (B74138) B | 134885950 (Polymyxin B Sulfate), 5352873 (Polymyxin B1), 5352874 (Polymyxin B2) |

| Polymyxin E (Colistin) | 5362890 (Colistin) |

| Colistin methanesulfonate (B1217627) (CMS) | 135400654 (Colistimethate Sodium) |

| Polymyxin B nonapeptide (PMBN) | 135581601 (Polymyxin B nonapeptide) |

Future Directions and Emerging Research Avenues in Sulfomyxin Studies

Identification of Novel Molecular Targets for Therapeutic Intervention

While the ribosome is a known primary target for many thiopeptides, including some that bind to the GTP associated center (GAC) between the ribosome and the L11 protein, the search for novel molecular targets for sulfomyxin and other thiopeptides is an active area of research. mdpi.com The diverse biological activities observed for thiopeptides beyond antibacterial effects, such as anticancer and antiplasmodial properties, suggest the existence of additional targets. nih.govmdpi.com Identifying these targets is crucial for expanding the therapeutic applications of this compound and developing strategies to combat resistance mechanisms that may emerge against ribosome-targeting antibiotics. Research into novel targets for antimicrobials in general is exploring areas such as enzymes involved in cell wall biosynthesis, aromatic amino acid biosynthesis, cell division, fatty acid biosynthesis, and tRNA synthetases. nih.gov While these are broad areas for antimicrobial research, specific investigations into how this compound might interact with these or other unique microbial or eukaryotic targets are part of the future landscape. For instance, some thiopeptides have shown activity against Plasmodium falciparum by targeting apicoplast protein synthesis, which resembles prokaryotic ribosomes. nih.gov Understanding the specific interactions of this compound with potential novel targets could lead to new applications or combination therapies. frontiersin.org

Application of 'Omics' Technologies in Biosynthetic and Mechanistic Discovery

The advent of genomic and other 'omics' technologies has significantly advanced the understanding of thiopeptide biosynthesis and mechanisms of action, paving the way for future discoveries related to this compound. psu.eduresearchgate.net Ribosomally synthesized and post-translationally modified peptides (RiPPs), which include thiopeptides, are a diverse superfamily of natural products whose biosynthesis is being increasingly illuminated by these technologies. researchgate.netportlandpress.com

'Omics' approaches, such as genomics, transcriptomics, proteomics, and metabolomics, are being applied to study microbial natural product biosynthesis by identifying gene clusters, understanding gene co-expression, and linking genetic information to the resulting metabolites and proteins. maxapress.comnih.govfrontiersin.org For this compound, applying these technologies can help to fully elucidate its complex biosynthetic pathway in producing organisms like Streptomyces viridochromogene. researchgate.net Understanding the enzymes and genetic machinery involved in the formation of its characteristic 35-membered ring and azole heterocycles is crucial for biosynthetic engineering. researchgate.netbiorxiv.org

Furthermore, 'omics' can provide deeper insights into the mechanism of action of this compound at a systems level. By analyzing the changes in gene expression, protein production, and metabolic profiles in target cells upon exposure to this compound, researchers can gain a comprehensive understanding of its cellular impact and identify pathways that are affected. This can help to confirm known targets and potentially reveal novel ones, as well as shed light on resistance mechanisms. frontiersin.orgmdpi.com The study of sulfomycin (B1257148) biosynthetic enzymes has already illustrated the complexity and potential variability in thiopeptide biosynthetic pathways, highlighting the value of 'omics' in unraveling these processes. rug.nl

Advanced Approaches in Rational Design of Next-Generation Thiopeptides

The detailed understanding of this compound's structure, biosynthesis, and mechanism of action, facilitated by advanced research techniques, is enabling rational design approaches for creating next-generation thiopeptides with improved properties. The complex molecular architecture of thiopeptides, while challenging for total synthesis, also offers numerous sites for modification and diversification. psu.edu

Rational design involves using structural and mechanistic information to guide the modification of the this compound scaffold or the design of novel thiopeptide analogs with enhanced activity, specificity, solubility, or bioavailability. psu.eduportlandpress.commdpi.com Approaches include:

Biosynthetic Engineering: Manipulating the genes and enzymes involved in this compound biosynthesis to produce modified versions of the compound or entirely new thiopeptides. psu.eduresearchgate.netportlandpress.comnih.gov This can involve altering precursor peptides, modifying post-translational modification enzymes, or combining elements from different thiopeptide biosynthetic pathways. portlandpress.combiorxiv.org

Synthetic Chemistry: Developing more efficient and versatile chemical synthesis routes to produce this compound analogs. mdpi.comresearchgate.netacs.org Advances in synthetic methodology, such as the use of specific coupling reactions and controlled cyclizations, are crucial for accessing the complex thiopeptide scaffold. mdpi.comresearchgate.netacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying specific parts of the this compound molecule and evaluating the impact on its biological activity and target interaction. portlandpress.com This helps to identify key structural features responsible for potency and selectivity, guiding the design of more effective analogs.

Computational Design: Utilizing computational tools and modeling to predict the properties and target interactions of potential this compound analogs before their synthesis. This can accelerate the design process and prioritize promising candidates.

The goal of these advanced approaches is to generate new-to-nature thiopeptides or modified analogs of this compound that can overcome limitations such as poor solubility or bioavailability, circumvent existing resistance mechanisms, and potentially target novel biological pathways. psu.edufrontiersin.orgportlandpress.com The progress in understanding thiopeptide biosynthesis and the development of synthetic biology tools offer significant potential for creating a diverse array of this compound-inspired therapeutics. psu.eduresearchgate.netportlandpress.com

Q & A

Q. What are the standard experimental protocols for assessing Sulfomyxin's in vitro antimicrobial activity?

To evaluate this compound's antimicrobial efficacy, researchers should employ broth microdilution assays following CLSI guidelines. Prepare serial dilutions of this compound in Mueller-Hinton broth, inoculate with standardized bacterial suspensions (e.g., Pseudomonas aeruginosa ATCC 27853), and incubate at 37°C for 18–24 hours. Minimum Inhibitory Concentration (MIC) is determined by the lowest concentration inhibiting visible growth. Include positive (untreated bacterial cultures) and negative (sterile broth) controls. Data should be validated using triplicate experiments and statistical analysis (mean ± SD) .

Q. Which spectroscopic and chromatographic methods are recommended for validating this compound's chemical purity?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) with UV detection are essential. For NMR, dissolve this compound in deuterated solvents (e.g., DMSO-d₆) and analyze peak integration for structural confirmation. HPLC should use a C18 column, isocratic elution (acetonitrile:water, 70:30), and UV detection at 254 nm. Purity is confirmed if the HPLC chromatogram shows a single peak with ≥95% area under the curve. Calibrate instruments using certified reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's reported efficacy across different bacterial strains?

Contradictory data may arise from variations in bacterial membrane permeability or efflux pump expression. To address this:

- Perform transcriptomic profiling of resistant strains to identify upregulated efflux genes (e.g., mexAB-oprM in P. aeruginosa).

- Use liposome incorporation assays to measure this compound’s interaction with synthetic lipid bilayers mimicking bacterial membranes.

- Apply multivariate regression models to correlate MIC values with bacterial genomic features. Cross-reference findings with prior studies to isolate strain-specific resistance mechanisms .

Q. What strategies optimize high-throughput screening (HTS) assays for this compound derivatives?

Design a combinatorial chemistry approach with these steps:

- Synthesize derivatives via modular substitutions at this compound’s acyloxyacyl group.

- Use 96-well microplates for parallel testing against Gram-negative and Gram-positive panels.

- Employ automated liquid handling systems to ensure reproducibility.

- Apply machine learning algorithms (e.g., Random Forest) to predict structure-activity relationships from HTS data. Validate hits with in vivo murine infection models .

Q. How should researchers integrate contradictory pharmacokinetic data from this compound studies into a cohesive analysis?

Contradictions in bioavailability or half-life data require systematic meta-analysis :

- Aggregate datasets from preclinical trials, normalizing variables like dosage, administration route (IV vs. oral), and animal models.

- Use mixed-effects models to account for inter-study variability.

- Perform in silico physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns.

- Highlight methodological limitations (e.g., differences in LC-MS/MS detection limits) in the discussion section .

Methodological Frameworks

Q. What statistical models are most robust for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression (e.g., log-logistic models) is preferred for EC₅₀ calculations. For non-monotonic responses, use B-spline smoothing or Bayesian hierarchical models . Report confidence intervals and apply Bonferroni correction for multiple comparisons. Raw data must be archived in public repositories (e.g., Zenodo) to facilitate reproducibility .

Q. How can researchers validate this compound's mechanism of action when structural analogs exhibit divergent biological activities?

Combine molecular dynamics simulations (e.g., GROMACS) with isothermal titration calorimetry (ITC) . Simulate this compound’s binding to target proteins (e.g., lipid A synthases) and compare binding free energies (ΔG) with analogs. ITC experiments quantify thermodynamic parameters (Kd, ΔH) to confirm computational predictions. Cross-validate results using gene knockout strains to assess target essentiality .

Data Presentation and Reproducibility

Q. What are the best practices for presenting conflicting cytotoxicity data in this compound research?

Use heatmaps to visualize IC₅₀ variations across cell lines (e.g., HEK293 vs. HepG2). Annotate with methodological variables (e.g., incubation time, serum concentration). Include Bland-Altman plots to assess agreement between assays. Discuss potential confounders (e.g., endotoxin contamination) in the limitations section .

Q. How should large-scale omics datasets from this compound-treated bacterial cultures be curated for public access?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit RNA-seq data in GEO (Gene Expression Omnibus) with MIAME-compliant metadata. Use controlled vocabularies (e.g., Gene Ontology terms) for annotation. Provide raw mass spectrometry files (RAW format) in PRIDE Archive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.